1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic organic compound with the CAS Registry Number 1383789-09-0. This compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity. The molecular formula of this compound is , and it has a molecular mass of 304.32 g/mol. It is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure.
The synthesis of 1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions that can include:
Technical details regarding the specific conditions (temperature, solvents, catalysts) used in these reactions are critical for optimizing yield and purity.
The molecular structure of 1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine can be represented by its chemical structure and various identifiers:
InChI=1S/C13H12N4O3S/c1-20-11-6-4-3-5-10(11)17-12-9(8-15-17)7-14-13(16-12)21(2,18)19/h3-8H,1-2H3
RIIPEWLWRMVNLY-UHFFFAOYSA-N
COc1ccccc1-n2ncc3cnc(nc23)S(C)(=O)=O
The structure includes a methoxy group attached to a phenyl ring and a methylsulfonyl group attached to the pyrazolo[3,4-d]pyrimidine framework, contributing to its unique properties.
The compound may undergo various chemical reactions typical for heterocycles and aromatic compounds:
Technical details regarding reaction conditions (e.g., temperature, pressure, solvent choice) are essential for understanding the reactivity and stability of this compound.
The mechanism of action for 1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine may involve:
Data on binding affinities and biological assays are crucial for elucidating the precise mechanism of action.
The physical and chemical properties of 1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine include:
Relevant analyses such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are typically employed to confirm these properties.
This compound has potential applications in various scientific fields:
Research into its efficacy and safety profiles will further clarify its potential applications in medicine and biotechnology.
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9